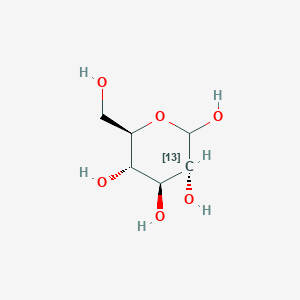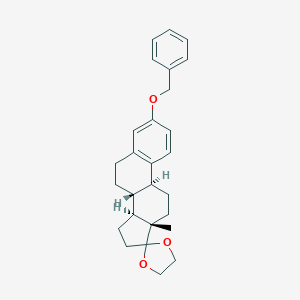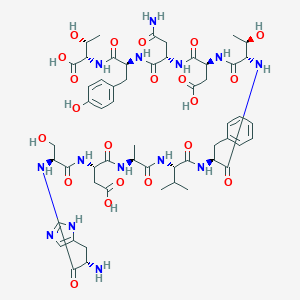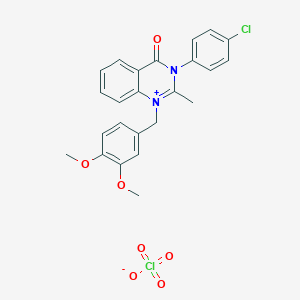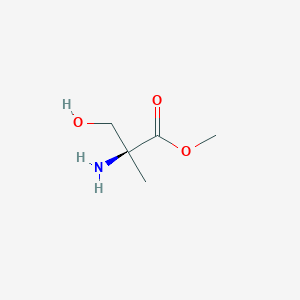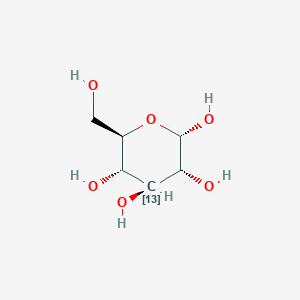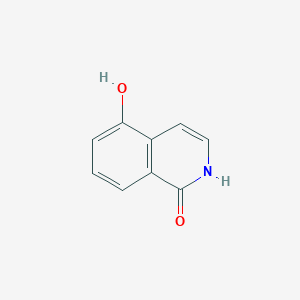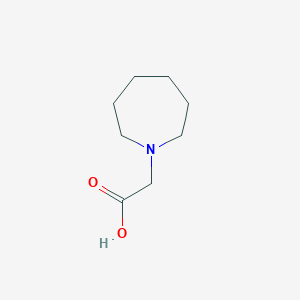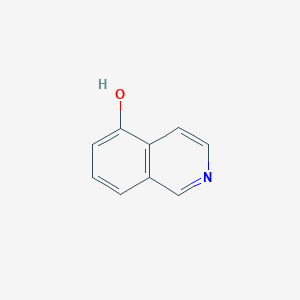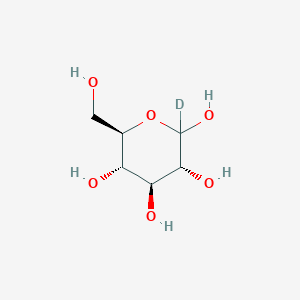
Dextrose-1-d1
説明
Dextrose, also known as D-glucose, is a simple sugar that is a significant carbohydrate in biology. It is one of the primary products of photosynthesis and starts cellular respiration in both prokaryotes and eukaryotes. In the context of the provided papers, dextrose is referenced in various forms, such as dextran, a polysaccharide composed of multiple glucose molecules, and in the form of dextrose equivalents in dextrins, which are partially hydrolyzed starch products .
Synthesis Analysis
The synthesis of dextran, a polysaccharide derivative of dextrose, can be achieved through the cationic ring-opening polymerization of an anhydrosugar derivative. This derivative is prepared from acrolein dimer through a series of eight reaction steps. The polymerization process is influenced by the choice of solvent and initiator, as well as the temperature, which affects the tacticity of the resulting polymer . Additionally, dextrins with different dextrose equivalents are prepared by partial hydrolysis of starch using acid, enzymes, or a combination of both .
Molecular Structure Analysis
Dextran, related to dextrose, is a branched polysaccharide consisting of D-glucose units predominantly linked by α-D-(1→6) linkages with occasional α-(1→3) branches. The molecular structure of dextran has been elucidated using advanced techniques such as NMR spectral analysis, methylation GC-MS, and MALDI-TOF mass spectrometry . The molecular weight and degree of polymerization of dextrins, which are related to dextrose, vary depending on the method of preparation .
Chemical Reactions Analysis
Dextrose can act as a reducing agent in the synthesis of nanoparticles. For instance, dextrose-reduced silver nanoparticles have been synthesized using dextrose as the reducing agent, which also demonstrated significant antimicrobial properties . Similarly, dextrose-encapsulated gold nanoparticles have been synthesized, showing size-dependent antimicrobial properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of dextrins, which are related to dextrose, are influenced by their molecular distribution and oligosaccharide profiles. These properties can be characterized using techniques such as SEM, XRD, RVA, HPLC, and GPC. The viscosity of dextrin solutions is known to decrease with an increase in the Dextrose Equivalent (DE) value . The dextran synthesized from dextrose derivatives does not show a melting point and begins to decompose at approximately 260°C . Additionally, the analytical toolbox for identity testing of pharmaceutical ingredients, including dextrose, has been expanded with the use of portable Raman and NIR spectrometers, which can distinguish dextrose by hydration state and from other sugar substitutes .
科学的研究の応用
1. Prolotherapy for Musculoskeletal Pain
Dextrose (D-glucose) is utilized in prolotherapy, showing efficacy in treating chronic musculoskeletal pain. Studies indicate its effectiveness in conditions like tendinopathies, knee osteoarthritis, spinal/pelvic pain, and myofascial pain, with positive outcomes in both subjective and objective measures (Hauser et al., 2016).
2. Pharmaceutical Ingredient Identification
Spectroscopic screening methods, including Raman and near-infrared spectroscopy, are employed to identify dextrose in pharmaceuticals. These methods offer high accuracy in distinguishing dextrose from other sugar substitutes, showcasing its vital role in pharmaceutical ingredient testing (Srivastava et al., 2016).
3. Industrial and Biotechnological Utilization
Dextrose plays a significant role in various industrial processes. For instance, selective oxidation of D-glucose, a key component of dextrose, is crucial for producing valuable intermediates like gluconic acid and ascorbic acid (Vitamin C). These derivatives are extensively used in different industrial sectors, highlighting dextrose's importance in biotechnological transformations (Röper, 1990).
4. Medical Research and Clinical Trials
Dextrose is actively researched in various clinical settings. For instance, its use in neonatal hypoglycemia treatment and its comparison with placebo in controlled trials demonstrate its medical significance. Additionally, studies on its use in intravenous fluids during cardiac resuscitation provide crucial insights into its effects in clinical scenarios (Harris et al., 2013).
5. Antimicrobial Applications
Research on dextrose-encapsulated gold nanoparticles (dGNPs) reveals their potential as antibacterial agents. The size-dependent antimicrobial properties of dGNPs suggest their effectiveness against a range of bacteria, offering promising applications in preventing and controlling infections (Badwaik et al., 2012).
特性
IUPAC Name |
(3R,4S,5S,6R)-2-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-QVTRYHEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10484453 | |
| Record name | Dextrose-1-d1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dextrose-1-d1 | |
CAS RN |
106032-61-5 | |
| Record name | Dextrose-1-d1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



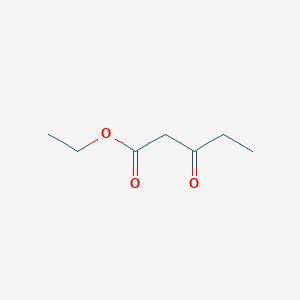
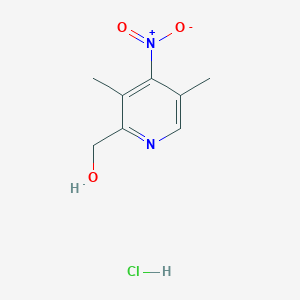
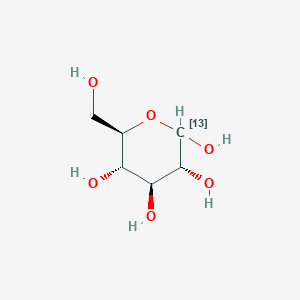
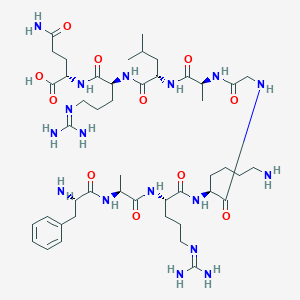
![(13S)-3-(benzyloxy)-13-methyl-6,7,8,9,11,12,13,14-octahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B118795.png)
